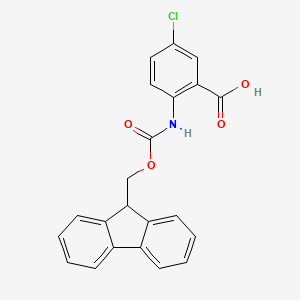

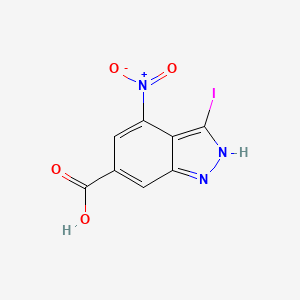

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a derivative of fluorene . It has a molecular weight of 311.34 . It’s a solid substance stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) .

Physical And Chemical Properties Analysis

The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a solid substance stored in dry conditions at 2-8°C .

Applications De Recherche Scientifique

Supramolecular Gel Formation

2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID: is utilized in the creation of supramolecular gels . These gels are formed through the self-assembly of low molecular weight gelators (LMWGs), which can be co-assembled with other amino acids or peptides . This process results in more cross-links and stable structures, improving the gels’ properties such as their rheological performance. These gels have potential applications in repairing injuries or age-related impaired structures of living tissues.

Biomedical Hydrogels

The compound is integral in synthesizing biomedical hydrogels . These hydrogels, formed by Fmoc-derivatized peptides, are suitable for biological and biomedical applications, including drug delivery and diagnostic tools for imaging . The Fmoc group facilitates the self-assembly of peptides into hydrogels, which can support cell adhesion, survival, and duplication, making them ideal for tissue engineering.

Organic Synthesis Intermediate

As an organic intermediate, 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID finds its application in various fields such as agrochemicals , pharmaceuticals , and dyestuff production . Its solubility in water and acetic acid makes it a versatile compound for different synthesis processes.

Peptide Synthesis

The compound is also used in peptide synthesis . It acts as a building block for the synthesis of peptides, which are crucial in studying protein functions and structures. Its protective Fmoc group allows for the sequential addition of amino acids in peptide chains.

Biomaterial Modifications

In the field of biomaterials, 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is used to modify biomaterials to enhance their properties. This includes altering surface characteristics to improve biocompatibility or to introduce specific functional groups that can interact with biological systems.

Self-Assembling Materials

The Fmoc-amino acids, including 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID , can self-assemble through weak hydrophobic forces and π-π stacking, stabilized by hydrogen bonding. This property is exploited in the development of materials that can self-assemble into desired structures, which is beneficial in nanotechnology and materials science .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is the amine group of amino acids and peptides . The compound, also known as Fmoc-2-amino-5-chlorobenzoic acid, is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a protective group for amines during peptide synthesis . It is introduced to the amine group of the amino acid or peptide, forming a carbamate . This protects the amine group from unwanted reactions during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) pathway . The Fmoc group allows for the selective addition of amino acids in a stepwise manner, building up the desired peptide sequence . Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amine group .

Pharmacokinetics

The fmoc group is known to improve the stability of amino acids and peptides during synthesis . The hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The primary result of the action of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in a controlled manner, leading to the successful synthesis of the desired peptide sequence . The removal of the Fmoc group then reveals the free amine, ready for further reactions or for the final product .

Action Environment

The action of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH must be carefully controlled during the synthesis process to ensure the Fmoc group is only removed when desired . Other environmental factors, such as temperature and solvent, can also influence the efficacy and stability of the compound .

Propriétés

IUPAC Name |

5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUMTWJMHBPBQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)

![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)

![3-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326410.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326416.png)